2-Bromo-5-methoxyphenyl Isothiocyanate
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Overview
Description
2-Bromo-5-methoxyphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxyphenyl Isothiocyanate typically involves the reaction of 2-Bromo-5-methoxyaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient desulfurization reagents to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxyphenyl Isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
2-Bromo-5-methoxyphenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to modify proteins and enzymes.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxyphenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s isothiocyanate group is highly reactive, allowing it to interact with thiol groups in cysteine residues, leading to the formation of thiourea linkages .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl Isothiocyanate
- 2-Methoxyphenyl Isothiocyanate
- 5-Bromo-2-methoxyphenyl Isothiocyanate
Uniqueness
2-Bromo-5-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy substituents on the aromatic ring. This combination of functional groups can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other isothiocyanates .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-bromo-2-isothiocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-2-3-7(9)8(4-6)10-5-12/h2-4H,1H3 |
InChI Key |
XCLVMVDCPSXMER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N=C=S |
Origin of Product |
United States |
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